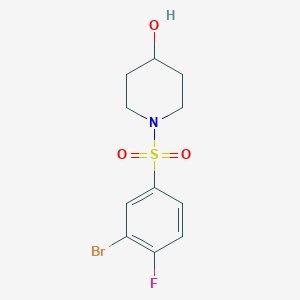

3-(Cyclopropylsulfanyl)aniline

Vue d'ensemble

Description

Anilines are organic compounds that consist of an amine attached to a benzene ring . They are used in a wide variety of industrial applications and are key functional groups for organic synthesis .

Synthesis Analysis

Anilines can be synthesized through various methods, both classical and modern . One method involves the oxidation of sulfides, which often requires the use of odorous thiols and strongly oxidizing conditions .Molecular Structure Analysis

Anilines are nonplanar, with the NH2 group lying at an angle of approximately 42 degrees to the plane of the benzene ring . Substituents on the phenyl ring can alter this out-of-plane angle as well as other molecular properties .Chemical Reactions Analysis

Anilines can undergo a range of reactions. For example, sulfonyl radicals can react with anilines in a photoredox-catalyzed process to form sulfones . This reaction is mild and has wide functional group tolerance .Physical And Chemical Properties Analysis

Anilines have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Applications De Recherche Scientifique

Degradation and Environmental Applications

- Degradation of Aniline : Delftia sp. AN3, a bacterial strain, can degrade aniline, a compound structurally related to 3-(Cyclopropylsulfanyl)aniline, which may have implications for wastewater treatment plants (Liu et al., 2002).

- Oxidative Degradation : The degradation of aniline using persulfate activated with rice straw biochar is another research area, indicating potential for environmental remediation (Wu et al., 2018).

Chemical Synthesis and Reactions

- Synthesis of Sulfonated Compounds : Research on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide using anilines suggests potential applications in chemical synthesis (Liu et al., 2017).

- Corrosion Inhibition : Studies on aniline derivatives, such as 3-(12-sodiumsulfonate dodecyloxy) aniline, have demonstrated their use in corrosion inhibition for materials like aluminum (EL-Deeb et al., 2015).

Material Science and Sensing Applications

- Gas Sensing : Aniline derivatives have been used to create NH3 gas sensors based on chemically reduced graphene oxide, highlighting their potential in the development of sensitive and efficient gas sensors (Huang et al., 2013).

Pharmaceutical and Industrial Applications

- Pharmaceutical Intermediate Synthesis : The aniline derivative 3, a key building block of rilpivirine, has been synthesized using a Heck coupling process, indicating the use of aniline derivatives in pharmaceutical manufacturing (Schils et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopropylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCHXYZSVHRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

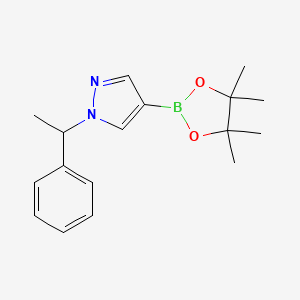

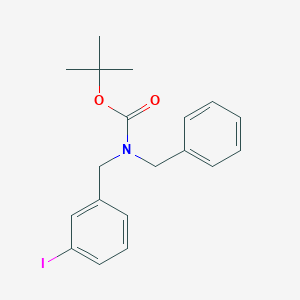

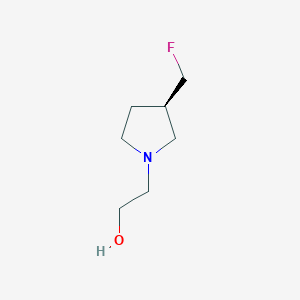

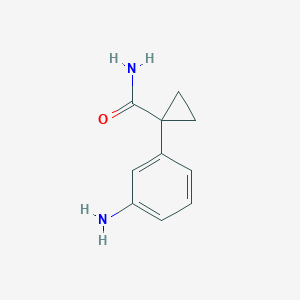

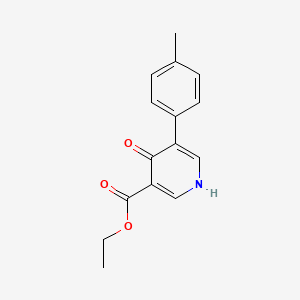

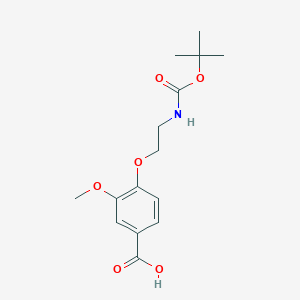

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)

![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)